Leriglitazone-d4

LC-MS/MS Bioanalysis Pharmacokinetics

Hydroxy Pioglitazone-d4 (M-IV) is the essential internal standard for accurate LC-MS/MS quantification of the pharmacologically active pioglitazone metabolite. Its distinct +4 Da mass shift and deuterium labeling on the phenyl ring ensure optimal co-elution, minimal isotopic exchange, and validated method performance for clinical PK studies, DDI assessments, and ANDA/NDA regulatory submissions. Unlabeled or d5 analogs compromise accuracy and require full re-validation.

Molecular Formula C19H20N2O4S
Molecular Weight 376.5 g/mol
CAS No. 1188263-49-1
Cat. No. B602702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeriglitazone-d4
CAS1188263-49-1
Synonyms5-[[4-[2-[5-(1-Hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione-d4
Molecular FormulaC19H20N2O4S
Molecular Weight376.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D
InChIKeyOXVFDZYQLGRLCD-USSMZTJJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Pioglitazone-d4 (M-IV) CAS 1188263-49-1: Deuterated Metabolite Reference Standard for Pioglitazone Bioanalysis


Hydroxy Pioglitazone-d4 (M-IV), CAS 1188263-49-1, is a stable isotope-labeled analog of the pharmacologically active pioglitazone metabolite Hydroxy Pioglitazone (M-IV) . This deuterated compound, containing four deuterium atoms specifically incorporated at the phenyl ring, serves as a critical internal standard (IS) for the accurate quantification of Hydroxy Pioglitazone (M-IV) in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. As a labeled version of a major human metabolite of the thiazolidinedione antidiabetic agent pioglitazone, this compound is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring applications requiring precise metabolite measurement [2].

Why Unlabeled Hydroxy Pioglitazone or Other Deuterated Analogs Cannot Substitute for Hydroxy Pioglitazone-d4 (M-IV) in Validated Bioanalytical Workflows


Direct substitution of Hydroxy Pioglitazone-d4 (M-IV) with its unlabeled counterpart or alternative deuterated analogs is precluded by fundamental requirements of quantitative LC-MS/MS bioanalysis. The unlabeled Hydroxy Pioglitazone (M-IV) (CAS 146062-44-4) is chemically identical to the target analyte, rendering it indistinguishable in mass spectrometric detection and thus incapable of serving as an internal standard for accurate quantification . Alternative deuterated analogs, such as Hydroxy Pioglitazone-d5 (M-IV) (CAS 1189445-29-1), differ in mass shift (+5 Da) and deuterium placement, which can lead to retention time shifts and differential ionization efficiencies that compromise method accuracy unless the entire workflow is re-validated . Furthermore, the specific deuterium labeling pattern of Hydroxy Pioglitazone-d4 (M-IV) (phenyl-d4) ensures minimal isotopic exchange and optimal chromatographic co-elution, parameters that are not guaranteed with other labeling strategies and are critical for maintaining validated method performance in regulated bioanalysis [1].

Hydroxy Pioglitazone-d4 (M-IV) Evidence Guide: Quantified Differentiation for Bioanalytical Method Selection and Procurement


Validated Linear Range for Quantification of Hydroxy Pioglitazone Using d4 Internal Standard

A fully validated LC-MS/MS method employing Hydroxy Pioglitazone-d4 (M-IV) as the internal standard demonstrated a linear quantification range of 6.01 to 1496.28 ng/mL for the unlabeled analyte 5-hydroxy pioglitazone in human plasma [1]. This broad linear range, spanning over two orders of magnitude, was achieved with a mean extraction recovery of 96.13% for the analyte from spiked plasma, confirming the suitability of the d4 internal standard for robust pharmacokinetic studies [1]. The method was successfully applied to monitor pioglitazone pharmacokinetic profiles in healthy human volunteers [1].

LC-MS/MS Bioanalysis Pharmacokinetics

PPARγ Binding Affinity and Activation Potency of Hydroxy Pioglitazone (M-IV) vs. Parent Pioglitazone

The unlabeled analyte, Hydroxy Pioglitazone (M-IV), binds to the peroxisome proliferator-activated receptor γ (PPARγ) with a Ki of 1.2 μM and activates the receptor in a time-resolved FRET (TR-FRET) assay with an EC50 of 2.1 μM . In contrast, the parent drug pioglitazone exhibits a more potent EC50 of approximately 500-600 nM (0.5-0.6 μM) for human PPARγ . This represents an approximately 3.5- to 4.2-fold reduction in PPARγ activation potency for the metabolite compared to the parent compound, a critical distinction for studies investigating the contribution of this major active metabolite to the overall pharmacological effect of pioglitazone therapy .

PPARγ Agonism Metabolite Pharmacology TR-FRET

Intrinsic Clearance of Pioglitazone to M-IV Metabolite Across CYP Isoforms

In vitro studies using isolated cytochrome P450 (CYP) enzymes determined the intrinsic clearance (CLint) of pioglitazone to its primary metabolite M-IV (Hydroxy Pioglitazone). The mean CLint was highest for CYP2C8 and CYP1A2, each at 58 pmol M-IV/min/nmol CYP P450/μM pioglitazone [1]. CYP2D6*1 showed a CLint of 53, while CYP2C19*1 and CYP2C9*2 had lower clearances of 40 and 34 pmol M-IV/min/nmol CYP P450/μM pioglitazone, respectively [1]. Notably, several other CYPs tested (CYP2A6, CYP2B6, CYP2C9*1, CYP2C9*3, CYP2E1, CYP3A4, CYP3A5) did not form quantifiable amounts of the M-IV metabolite under these conditions [1].

Drug Metabolism CYP450 In Vitro Metabolism

Isotopic Enrichment and Chemical Purity Specifications vs. Unlabeled M-IV

Commercial suppliers of Hydroxy Pioglitazone-d4 (M-IV) specify a chemical purity of ≥98% and a deuterium isotopic enrichment of ≥97% atom D . In comparison, the unlabeled Hydroxy Pioglitazone (M-IV) reference standard (CAS 146062-44-4) is typically offered with a purity specification of ≥95% . The higher specified purity and the quantified isotopic enrichment of the d4 compound are critical for its function as an internal standard, as any significant presence of unlabeled material (due to low isotopic enrichment) would directly contribute to analyte signal and compromise quantification accuracy in LC-MS/MS assays.

Stable Isotope Labeling Reference Standard Quality Control

Hydroxy Pioglitazone-d4 (M-IV): Optimal Application Scenarios for Bioanalytical and Pharmacokinetic Studies


Validated LC-MS/MS Method Development for Pioglitazone and Active Metabolite Quantification

Employ Hydroxy Pioglitazone-d4 (M-IV) as the designated internal standard for the accurate and precise quantification of the active metabolite 5-hydroxy pioglitazone in human plasma. Utilize the validated linear range of 6.01-1496.28 ng/mL [1] to support clinical pharmacokinetic studies, therapeutic drug monitoring, or bioequivalence trials. The demonstrated high extraction recovery (96.13%) ensures robust method performance [1].

In Vitro CYP Phenotyping and Drug-Drug Interaction (DDI) Studies Involving Pioglitazone Metabolism

Use Hydroxy Pioglitazone-d4 (M-IV) as a reference standard to quantify the formation of the M-IV metabolite in in vitro incubations with human liver microsomes or recombinant CYP enzymes. This enables precise determination of enzyme kinetic parameters (e.g., Km, Vmax, CLint) for CYP2C8, CYP1A2, and other contributing isoforms [2]. Accurate metabolite quantification is essential for interpreting DDI potential and understanding the impact of CYP2C8 genetic polymorphisms on pioglitazone metabolism [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Incorporating Active Metabolite Exposure

Quantify plasma concentrations of Hydroxy Pioglitazone (M-IV) using its d4 internal standard to integrate active metabolite exposure into PK/PD models. Given that M-IV is pharmacologically active, with a distinct PPARγ EC50 of 2.1 μM compared to ~0.5-0.6 μM for the parent drug , accurate measurement of this metabolite is crucial for establishing the relationship between total active moiety exposure and clinical outcomes such as glycemic control.

Regulatory-Compliant Bioanalytical Method Validation and Sample Analysis

Implement Hydroxy Pioglitazone-d4 (M-IV) as a stable isotope-labeled internal standard to meet regulatory bioanalytical method validation guidelines (e.g., FDA, EMA). The use of a well-characterized internal standard with documented high purity (≥98%) and isotopic enrichment (≥97% atom D) is a cornerstone of achieving the required accuracy, precision, selectivity, and stability for supporting Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leriglitazone-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.